molecular formula C16H30O3 B1235646 Ambrettolic acid

Ambrettolic acid

Cat. No. B1235646
M. Wt: 270.41 g/mol
InChI Key: MKIFOPBVDBXRTO-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ambrettolic acid is an omega-hydroxy-long-chain fatty acid that is hexadec-7-enoic acid carrying a hydroxy group at position 16. It is an omega-hydroxy-long-chain fatty acid, a hydroxy monounsaturated fatty acid and a straight-chain fatty acid.

Scientific Research Applications

Biological and Industrial Potential

  • Ambrettolic acid's potential in biology and industry is highlighted in the synthesis of novel compounds. By reacting ambrettolic acid with various nitriles, researchers have created new oleochemicals with potential biological importance and industrial utilization (Hosamani & Pattanashettar, 2004).

Antibacterial Properties

  • Ambrettolic acid, as a component of ambrette seed oil, has been shown to exhibit antibacterial properties. The oil's chemical composition, including ambrettolic acid, contributes to its inhibitory effects against various bacterial strains, suggesting potential as a source for antibacterial agents (Arokiyaraj et al., 2014).

Environmental and Ecological Research

  • While the specific role of ambrettolic acid in environmental and ecological research is not directly stated, it can be inferred that the broader study of oleochemicals, including compounds like ambrettolic acid, contributes to our understanding of microbial communities and processes in various environments, such as acid mine drainage ecosystems (Huang et al., 2016).

Applications in Additive Manufacturing

  • The use of ambrettolic acid in additive manufacturing is not explicitly mentioned. However, the incorporation of various chemical compounds into materials for 3D printing is an area of ongoing research, suggesting potential applications for ambrettolic acid in developing new biocompatible materials (Whittingham et al., 2021).

properties

Product Name

Ambrettolic acid

Molecular Formula

C16H30O3

Molecular Weight

270.41 g/mol

IUPAC Name

(E)-16-hydroxyhexadec-7-enoic acid

InChI

InChI=1S/C16H30O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h2,4,17H,1,3,5-15H2,(H,18,19)/b4-2+

InChI Key

MKIFOPBVDBXRTO-DUXPYHPUSA-N

Isomeric SMILES

C(CCCCO)CCC/C=C/CCCCCC(=O)O

SMILES

C(CCCCO)CCCC=CCCCCCC(=O)O

Canonical SMILES

C(CCCCO)CCCC=CCCCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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